molecular formula C14H17N5O2 B2490632 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2097895-36-6

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No. B2490632
CAS RN: 2097895-36-6
M. Wt: 287.323
InChI Key: RTLGXLCHWUQEMW-UHFFFAOYSA-N
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Description

The compound "1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one" is a complex organic molecule that appears to be related to pyrimidine and pyrazole derivatives. These types of compounds are often studied for their potential applications in pharmaceuticals and materials science due to their interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, a method for synthesizing 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol through cyclocondensation is described. This process involves the reaction of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate. The resulting compound can further react with aromatic aldehydes to yield different products depending on the substituents present in the aldehyde used .

Molecular Structure Analysis

Although the specific molecular structure of "1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one" is not detailed in the provided papers, the crystal structures of related compounds, such as co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids, have been determined. These structures are characterized by O—H⋯N hydrogen bonds, forming linear hydrogen-bonded units . This information suggests that similar hydrogen bonding might be expected in the compound of interest, given its structural relation to pyrimidine.

Chemical Reactions Analysis

The provided data indicates that pyrimidine derivatives can undergo Knoevenagel reactions, which are a type of condensation reaction that forms carbon-carbon double bonds. In the case of the 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol, the reaction with aromatic aldehydes leads to the formation of either 4-arylmethylidene-5-oxo-4,5-dihydropyrazole or arylbis(5-hydroxypyrazol-4-yl)methane derivatives. The outcome of this reaction is influenced by the nature of the substituent on the aromatic aldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one" are not directly provided in the data. However, based on the properties of similar compounds, it can be inferred that the molecule may exhibit solid-state properties such as crystal formation through hydrogen bonding . The chemical reactivity, as seen in related pyrimidine derivatives, suggests that the compound may also participate in various organic reactions, potentially leading to a diverse range of products .

properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-11-15-6-3-13(17-11)21-12-4-8-18(9-12)14(20)10-19-7-2-5-16-19/h2-3,5-7,12H,4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLGXLCHWUQEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

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